[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[2-fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO4/c10-6-1-4(9(11,12)13)2-7(14(17)18)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTQAJOBUFWJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-(trifluoromethyl)phenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of [2-Fluoro-6-amino-4-(trifluoromethyl)phenyl]acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in studying various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Trifluoromethyl-Containing Analogs
- 4-(Trifluoromethyl)phenylacetic acid (CAS 32857-62-8): Lacks nitro and fluorine substituents, resulting in lower acidity (pKa ~4.5) and reduced electrophilicity. Its simpler structure makes it a common intermediate in pharmaceuticals, such as anti-inflammatory agents .
- 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 601513-26-2): Replaces fluorine and nitro groups with chlorines. The chloro substituents increase lipophilicity (logP ~3.8 vs.
Nitro-Substituted Analogs
- 2-(2,3-Difluoro-6-nitrophenyl)acetic acid (CAS 141428-47-9): Shares the nitro group but lacks the trifluoromethyl group.
- 2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid (CAS 113405-09-7): Features a phenoxy linkage instead of direct acetic acid attachment. This structural difference significantly alters pharmacokinetics, as esterases may cleave the ether bond in vivo .
Fluorinated Phenylacetic Acids
- Its lower molecular weight (MW 188.1 g/mol) and higher logP (1.9) favor membrane permeability but reduce target specificity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | pKa | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 298.03 | 2.5 | ~2.8 | 120–125 (est.) |
| 4-(Trifluoromethyl)phenylacetic acid | 204.15 | 1.8 | ~4.5 | 82–85 |
| 2-(2,3-Difluoro-6-nitrophenyl)acetic acid | 217.12 | 1.6 | ~3.0 | 90–95 (est.) |
| 2,4,6-Trifluorophenylacetic acid | 188.10 | 1.9 | ~4.2 | 75–80 |
*logP values estimated via computational methods (e.g., XLogP3).
The target compound’s lower pKa (~2.8) compared to analogs like 4-(trifluoromethyl)phenylacetic acid (pKa ~4.5) highlights the electron-withdrawing synergy of nitro and trifluoromethyl groups, enhancing deprotonation .
Biological Activity
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid (CAS Number: 2140316-49-8) is an organic compound characterized by a unique combination of functional groups, including a fluoro, nitro, and trifluoromethyl group attached to a phenyl ring. This structural configuration imparts distinct chemical properties that make it a subject of interest in various fields, particularly in medicinal chemistry and biological research.
The molecular formula of this compound is C9H5F4NO4, with a molecular weight of 251.13 g/mol. The compound has a melting point range of 146-148 °C, indicating its stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C9H5F4NO4 |
| Molecular Weight | 251.13 g/mol |
| Melting Point | 146-148 °C |
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
1. Antimicrobial Activity
Studies have indicated that compounds containing nitro groups exhibit significant antimicrobial properties. The presence of the nitro group in this compound suggests potential efficacy against various bacterial strains. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Properties
The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes. This characteristic may contribute to the anti-inflammatory effects observed in similar compounds, making it a candidate for further investigation in inflammatory disease models.
3. Enzyme Inhibition
Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways. The mechanism of action may involve the interaction of the nitro group with reactive sites on enzyme active sites, leading to decreased enzymatic activity.
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group: Can participate in redox reactions and may act as an electrophile.
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, aiding cellular uptake.
- Fluoro Group: Influences electronic properties and can enhance binding affinity to biological targets.
Case Studies
Several studies have assessed the biological activity of structurally related compounds:
- Antimicrobial Studies: A study published in MDPI reported that nitro-substituted phenylacetic acids showed IC50 values ranging from 1.61 to 1.98 µg/mL against various bacterial strains, suggesting that this compound may exhibit similar or enhanced activity due to its unique structure .
- Enzyme Kinetics: Research has shown that compounds with trifluoromethyl groups can significantly alter enzyme kinetics, suggesting potential applications in drug design aimed at modulating enzyme activity for therapeutic purposes.
- Anti-inflammatory Effects: In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokine production in macrophages, indicating that this compound may also possess similar anti-inflammatory properties .
Q & A
Q. What computational tools are recommended for molecular dynamics simulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
